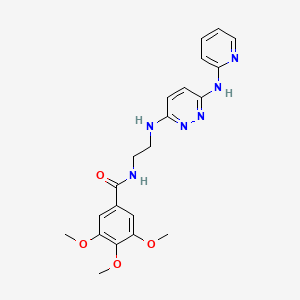
3,4,5-trimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical with the molecular formula C21H24N6O4 and a molecular weight of 424.461. It is related to a class of compounds known as pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .
Synthesis Analysis
The synthesis of similar compounds has been catalyzed by magnesium oxide nanoparticles . These compounds were synthesized using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR . The exact structure would need to be confirmed through these analyses.Scientific Research Applications
1. VEGFR-2 Kinase Inhibition for Cancer Therapy
Research has identified substituted benzamides as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, playing a critical role in tumor angiogenesis. For instance, substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides have demonstrated significant kinase selectivity, favorable pharmacokinetics, and robust efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).
2. Antimicrobial Applications
Compounds featuring pyridinylpyrimidine structures with strongly basic side chains have shown activities as amplifiers of phleomycin against Escherichia coli, illustrating the potential for antimicrobial applications (Brown & Cowden, 1982). This suggests that related compounds, such as the one , might also possess or be modified for antimicrobial efficacy.
3. Synthesis of Fused Pyridine Derivatives for Bioactivity
The synthesis of novel pyridine and fused pyridine derivatives, including those incorporating pyridinylpyrimidine structures, has been explored for their potential bioactivity. Some synthesized compounds have been subjected to molecular docking screenings towards specific enzymes, revealing moderate to good binding energies (Flefel et al., 2018). This indicates a promising avenue for the development of targeted therapeutic agents.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cancer cell growth and exert strong inhibition of tubulin polymerization . Therefore, it’s possible that this compound may also target tubulin or similar proteins involved in cell division and growth.
Mode of Action
Based on its potential target (tubulin), it may interact with its target by binding to the colchicine site of tubulin , thereby inhibiting tubulin polymerization. This could disrupt the formation of the mitotic spindle, leading to cell cycle arrest and ultimately cell death.
Result of Action
If it indeed targets tubulin and inhibits its polymerization, the result could be cell cycle arrest and cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that the trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been associated with notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
Preliminary studies suggest that derivatives of the TMP group have demonstrated neuroprotective effects by preventing cell death caused by oxidative stress .
Molecular Mechanism
It is known that the TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-29-15-12-14(13-16(30-2)20(15)31-3)21(28)24-11-10-23-18-7-8-19(27-26-18)25-17-6-4-5-9-22-17/h4-9,12-13H,10-11H2,1-3H3,(H,23,26)(H,24,28)(H,22,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHXBAMOLVDPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
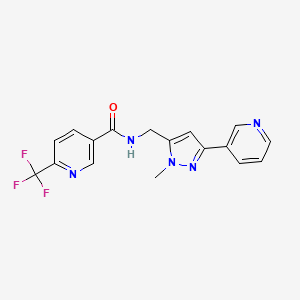
![2-[(3-Fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2985833.png)
![4-[[3-(Trifluoromethyl)cyclobutyl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2985834.png)
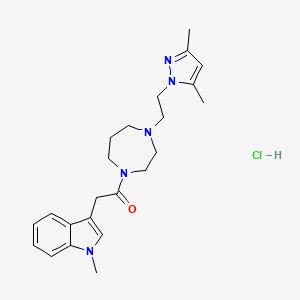
![4-[4-(6-chloro-2-pyridinyl)piperazino]-1-cyclohexyl-6-hydroxy-2(1H)-pyrimidinone](/img/structure/B2985836.png)
![7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one](/img/structure/B2985837.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2985838.png)
![2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2985840.png)
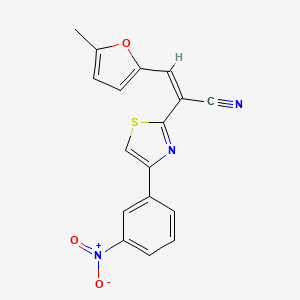
![3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)
![(Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2985844.png)
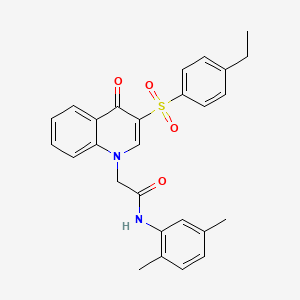
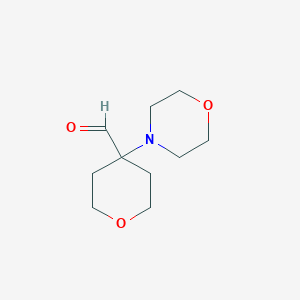
![N-(benzo[d][1,3]dioxol-5-yl)picolinamide](/img/structure/B2985852.png)
